molecular formula C8H11N3 B12437824 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine CAS No. 757942-36-2

5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B12437824
CAS No.: 757942-36-2
M. Wt: 149.19 g/mol
InChI Key: NREAXSXHEQIWTH-UHFFFAOYSA-N
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Description

5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine (5-Me-THPyP) is a partially saturated bicyclic heterocycle featuring a pyrazine ring fused with a tetrahydropyridine moiety and a methyl substituent at the 5-position. Its synthesis typically involves the condensation of 3,4-diaminopyridine with glyoxal, followed by lithium borohydride-mediated reduction to yield the tetrahydropyridine core . Alternative methods utilize pentafluoropyridine and diamines in a one-pot annelation reaction, enabling efficient functionalization .

The compound has garnered interest in medicinal chemistry, particularly as a scaffold for cholesterol ester transfer protein (CETP) inhibitors. However, its metabolic stability remains suboptimal compared to pyrido[2,3-b]pyrazine isomers, limiting therapeutic advancement .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

757942-36-2

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H11N3/c1-6-8-7(2-3-9-6)10-4-5-11-8/h4-6,9H,2-3H2,1H3

InChI Key

NREAXSXHEQIWTH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=NC=CN=C2CCN1

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Precursor Synthesis : Starting materials such as substituted pyrazines or pyridines are functionalized with methyl groups and amine substituents. For example, 2-chloropyrazine derivatives may undergo nucleophilic substitution with methylamine.
  • Cyclization : Intramolecular cyclization is induced via acid or base catalysis. In one reported analog, heating at 130°C in a Schlenk tube with alcoholic solvents facilitates ring closure.
  • Hydrogenation : Partial saturation of the aromatic rings is achieved through catalytic hydrogenation, typically using palladium or platinum catalysts under $$ \text{H}_2 $$ pressure.

Key Conditions

  • Solvents : Methanol, ethanol, or acetonitrile.
  • Catalysts : $$ \text{POCl}_3 $$ for dehydration, palladium on carbon for hydrogenation.
  • Temperature : 80–130°C for cyclization, ambient conditions for hydrogenation.

Yield Optimization

  • Lowering reaction temperatures during cyclization (-30°C to 5°C) minimizes side reactions, improving yields to >70%.
  • Purification via preparative thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (2:1) enhances purity.

Oxadiazole-Ethylenediamine Coupling

A patent-pending method for related triazolopyrazines offers a adaptable framework. By modifying the oxadiazole precursor, this route can yield the target compound.

Synthetic Steps

  • Oxadiazole Formation :

    • Acylhydrazides (e.g., trifluoroacetohydrazide) undergo cyclodehydration with $$ \text{POCl}_3 $$ to form 2-(chloromethyl)-1,3,4-oxadiazoles.
    • Example: $$ \text{POCl}_3 $$ in acetonitrile at reflux (81–82°C) for 4 hours.
  • Amidine Intermediate :

    • Reaction of the oxadiazole with $$ N $$-methylethylenediamine in methanol at 50°C for 20 hours forms a cyclic amidine.
  • Cyclodehydration :

    • Acid- or base-mediated cyclization at 45°C to reflux yields the bicyclic structure. Hydrochloric acid is preferred for salt formation.

Critical Parameters

Step Reagent Solvent Temperature Yield
Oxadiazole $$ \text{POCl}_3 $$ Acetonitrile 81°C 72%
Amidine $$ N $$-Methylethylenediamine Methanol 50°C 68%
Cyclization HCl Methanol Reflux 85%

Mechanistic Insight : The oxadiazole’s chloromethyl group acts as an electrophile, attacking the ethylenediamine’s amine to form the amidine. Subsequent intramolecular nucleophilic attack closes the triazole ring.

Catalytic Hydrogenation of Aromatic Precursors

Selective hydrogenation of fully aromatic pyrido[3,4-b]pyrazines offers a direct route to the tetrahydro derivative.

Procedure

  • Aromatic Core Synthesis :
    • Condensation of 3,4-diaminopyridine with diketones or ketoesters forms the pyrazine ring.
  • Hydrogenation :
    • $$ \text{Pd/C} $$ (10 wt%) in ethanol under 50 psi $$ \text{H}_2 $$ at 25°C for 12 hours reduces the pyridine and pyrazine rings.

Challenges

  • Over-hydrogenation to decahydro derivatives must be controlled via reaction monitoring.
  • Methyl group stability under hydrogenation conditions is confirmed by $$ ^1\text{H NMR} $$.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Condensation-Cyclization Scalable, uses inexpensive reagents Multi-step, moderate yields 60–75%
Oxadiazole Coupling High-purity intermediates, adaptable Requires $$ \text{POCl}_3 $$, hazardous 70–85%
Catalytic Hydrogenation Direct, fewer steps Risk of over-reduction 50–65%
Solid-Phase High-throughput automation Specialized equipment needed N/A

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine in the tetrahydropyridine ring undergoes alkylation and acylation. A patent demonstrates its use as a precursor for N-acylated triazolo-pyrazines:

text
Reaction: 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine + Acetyl chloride → N-Acyl derivative Conditions: - Catalyst: Pd/C, H₂ - Solvent: EtOH, 60°C - Yield: 80–85% [4]

N-acylation enhances solubility and bioactivity, making it critical for drug development.

Halogenation and Coupling Reactions

Electrophilic halogenation occurs at electron-rich positions. In a study of analogous pyrido-pyrazines :

Reaction TypeConditionsProductYield
BrominationBr₂, THF, −20°C, 1 h8-Bromo derivative67%
IodinationI₂, CH₂Cl₂, RT, 2 h8-Iodo derivative70%
Suzuki–Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DMF, 100°CBiaryl-functionalized pyrazine55–60%

Halogenated derivatives serve as intermediates for cross-coupling reactions to introduce aryl/heteroaryl groups .

Catalytic Cyclization Reactions

The compound participates in acid-catalyzed cyclizations. A sulfonated carbon catalyst (AC-SO₃H) facilitates ethanol-mediated cascade reactions at room temperature :

text
Mechanism: 1. Aniline activates the pyranopyrazole precursor. 2. AC-SO₃H promotes intramolecular nucleophilic attack. 3. Pinner reaction converts nitrile to ester. 4. Leuckart reaction finalizes cyclization [2].

Key Data:

  • Reaction time: 2–5 hours

  • Yields: 60–80% for pyrazolo[3,4-b]pyridine derivatives

Nucleophilic Substitution

The methyl group’s steric effects direct substitutions to specific ring positions. In a Schlenk tube synthesis :

text
Reaction: 5-Methyl derivative + Electrophile → Substituted pyrido-pyrazine Conditions: - Base: t-BuOK - Solvent: t-Amyl alcohol, 130°C - Ligand: BINAP (3 mol%)

Substituents at C3 and C5 modulate electronic properties for targeted applications .

Comparative Reactivity of Analogues

Structural modifications alter reactivity:

CompoundReactivity DifferenceReference
5-Ethyl-tetrahydropyrido[3,4-b]pyrazineHigher lipophilicity reduces aqueous solubility
3-Methyl-pyrazolo[3,4-b]pyridineEnhanced electrophilic substitution at C6

This compound’s versatility in alkylation, halogenation, and cyclization underpins its utility in medicinal chemistry and materials science. Future studies should explore enantioselective modifications and green synthetic protocols.

Scientific Research Applications

5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound featuring a fused pyrazine and pyridine structure. It has a unique arrangement of five-membered rings incorporating nitrogen atoms, which contributes to its distinct chemical properties. The molecular formula for this compound is C8H11N3C_8H_{11}N_3. It has garnered attention for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

The applications of this compound span various fields. Interaction studies have focused on its binding affinities with various biological targets, often utilizing techniques to understand its therapeutic potential and optimize its efficacy in drug development.

Several compounds share structural similarities with this compound. These compounds differ primarily in their substituents and resulting physicochemical properties, which can influence their biological activities and applications. Examples include:

Compound NameStructure TypeUnique Features
5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazineEthyl substitutionPotentially different solubility properties
5-Methyl-2-pyrazinylpyridineMonocyclic pyridineDifferent reactivity due to lack of fused ring
2-Methyl-3-pyrazinylpyridineFused pyrazine and pyridineVariation in biological activity

Mechanism of Action

The mechanism of action of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is not fully understood. studies suggest that it may interact with various molecular targets, including enzymes and receptors. For instance, its potential as a kinase inhibitor indicates that it might interfere with signaling pathways involved in cell growth and proliferation . Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Class Structural Features Electron-Withdrawing Ability (EWA) Key Applications Stability Notes
5-Me-THPyP Methyl on saturated pyridine ring Moderate (reduced conjugation) CETP inhibitors Low metabolic stability
Pyrido[3,4-b]pyrazine Fully aromatic, dual N-atoms High Low band gap polymers High thermal stability
Thieno[3,4-b]pyrazine (TP) Thiophene-pyrazine fusion Very High (TP > BP ) Photovoltaics, OLEDs Oxidation-sensitive
Furazano[3,4-b]pyrazine Fused furazan (oxadiazole) and pyrazine Extreme (nitro/nitramino groups) High explosives High density, impact-sensitive
Pyrido[2,3-b]pyrazine Pyridine-pyrazine fusion (isomeric) Moderate Antiproliferative agents Regioselective hydrogenation

Key Observations:

  • Electron-Withdrawing Capacity: Pyrido[3,4-b]pyrazine’s fully aromatic structure confers stronger EWA than 5-Me-THPyP, enabling its use in low band gap polymers (e.g., λmax ≈ 633 nm in copolymers with thiophene) . Thieno[3,4-b]pyrazine (TP) surpasses both due to thiophene’s electron-deficient nature .
  • Hydrogenation Selectivity: Pyrido[2,3-b]pyrazine derivatives exhibit solvent-dependent regioselectivity during hydrogenation, favoring pyrazine ring reduction in ethanol but pyridine ring reduction in acetic acid . In contrast, 5-Me-THPyP’s saturated core limits further reduction.

Energetic Material Comparisons

Compound Detonation Velocity (m/s) Pressure (GPa) Sensitivity Application Potential
5-Me-THPyP N/A N/A N/A Pharmaceuticals
DFP (Energetic Salt 55) 8,921–9,413 32.8–36.8 High RDX alternative
Compound 54 (N-oxide) 8,500–8,900 30–34 Moderate Insensitive HEDMs

Key Observations:

  • 5-Me-THPyP lacks nitro/nitramino groups critical for energetic performance. In contrast, furazano[3,4-b]pyrazine derivatives (e.g., DFP) achieve detonation velocities exceeding RDX (8,750 m/s) but require stabilization for practical use .

Biological Activity

5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that has attracted attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrazine and pyridine structure. Its molecular formula is C8H11N3C_8H_{11}N_3, with a molecular weight of approximately 149.20 g/mol . This unique arrangement contributes to its distinct chemical properties and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound has antimicrobial properties against various pathogens. For example, it has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb) and other bacterial strains .
  • Inhibition of Protein Targets : The compound has been investigated for its ability to inhibit specific protein targets involved in disease pathways. Notably, it may exhibit inhibition of bromodomain-containing protein 4 (BRD4), which is implicated in cancer progression and inflammation .
  • Potential Anticancer Properties : Some studies suggest that this compound may have anticancer effects through mechanisms such as inducing apoptosis in cancer cells and inhibiting cell proliferation .

Synthesis Methods

Various synthetic approaches have been developed for producing this compound. Common methods include:

  • Pictet-Spengler Reaction : This method involves the condensation of tryptamines with aldehydes or ketones to form tetrahydroisoquinoline derivatives.
  • Cyclization Reactions : Cyclization of appropriate precursors under acidic or basic conditions can yield the desired heterocyclic structure.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Mtb and other bacteria
Protein InhibitionInhibits BRD4 and related proteins
AnticancerInduces apoptosis in specific cancer cell lines

Case Study: Antimicrobial Evaluation

A study conducted by Rao et al. (2024) evaluated the antimicrobial activity of various derivatives of tetrahydropyrido compounds against Mtb. The results indicated that certain modifications to the structure significantly enhanced the binding affinity to pantothenate synthetase, suggesting a promising avenue for developing new antimycobacterial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from heterocyclic intermediates. For example, pyrazolo[3,4-b]pyrazine derivatives can be synthesized via cyclization of amino-substituted precursors, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile, followed by condensation with hydrazides or other nucleophiles . Key steps include the use of coupling agents (e.g., Pd catalysts) and optimization of reaction conditions (solvent, temperature) to form the tetrahydropyrido core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on a combination of analytical methods:

  • ¹H/¹³C-NMR : To assign proton environments and carbon frameworks, particularly distinguishing between aromatic and aliphatic regions .
  • FT-IR : To identify functional groups (e.g., NH, C=O) and hydrogen bonding patterns .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis .
  • Elemental Analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization requires systematic adjustments:

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) improve cross-coupling efficiency in heterocycle formation .
  • Solvent Selection : Polar aprotic solvents (e.g., THF, NMP) enhance reaction homogeneity and intermediate stability .
  • Purification Techniques : Use column chromatography with gradient elution or recrystallization to isolate high-purity products .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer : To resolve discrepancies:

  • Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity) and reference controls (e.g., streptomycin for bacteria) .
  • Dose-Response Studies : Establish EC₅₀ values across multiple cell lines or microbial strains to account for variability .
  • Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. aqueous) and incubation time .

Q. How can structure-activity relationships (SARs) be established for this compound’s bioactivity?

  • Methodological Answer : SAR development involves:

  • Analog Synthesis : Modify substituents (e.g., methyl groups, halogens) on the pyrazine core to test electronic and steric effects .
  • In Vitro Screening : Evaluate derivatives against target enzymes (e.g., HIV reverse transcriptase for antiviral activity) .
  • Statistical Modeling : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What computational methods predict the reactivity and binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., viral proteases) using software like AutoDock .
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time .

Q. How can the synthesis of this compound be scaled up while maintaining purity?

  • Methodological Answer : Scale-up strategies include:

  • Process Intensification : Transition from batch to continuous flow reactors to improve heat/mass transfer .
  • In-Line Analytics : Implement HPLC or PAT (Process Analytical Technology) for real-time purity monitoring .
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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